Cyclopenta-2,4-dien-1-yl(diphenyl)phosphane;iron

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Organometallic Chemistry and Catalysis:

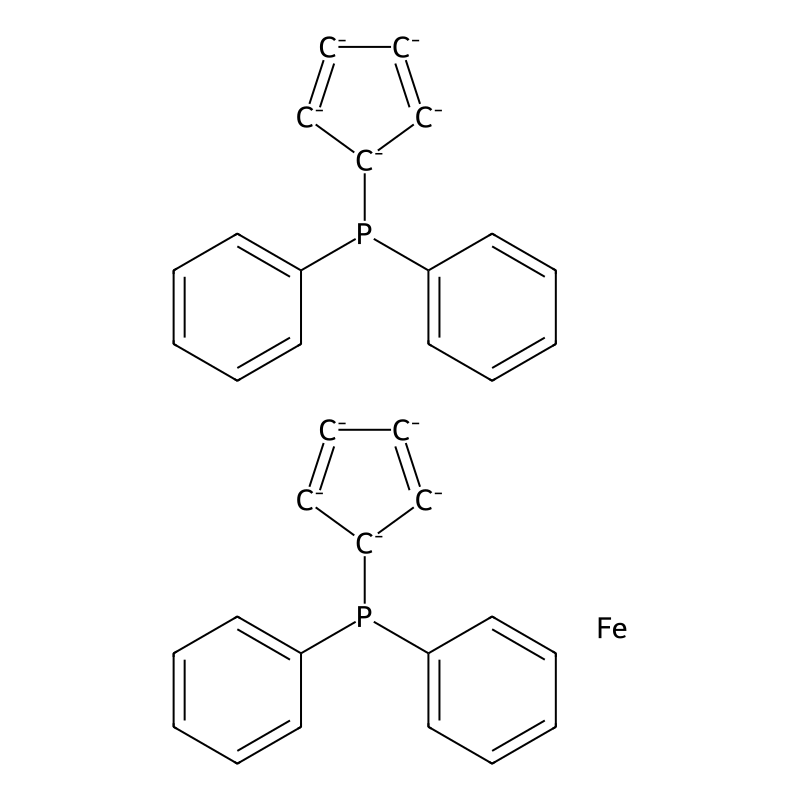

Cyclopenta-2,4-dien-1-yl(diphenyl)phosphane;iron (CpFe(dp)) is an organometallic compound, meaning it contains a metal-carbon bond. The iron atom in CpFe(dp) is bound to a cyclopentadienyl (Cp) ring, which is a five-membered aromatic ring commonly found in organometallic complexes. Additionally, the iron is also bonded to a diphenylphosphane (dp) group, which acts as a ligand and donates electrons to the metal center.

This unique structure makes CpFe(dp) a valuable research tool in organometallic chemistry and catalysis. Studies have shown its effectiveness in various catalytic reactions, including:

- Hydrocarbon dehydrogenation: CpFe(dp) can remove hydrogen atoms from alkanes (saturated hydrocarbons) to produce alkenes (unsaturated hydrocarbons). This process is crucial for the production of various industrially important chemicals, such as ethylene and propylene .

- Hydrosilylation: CpFe(dp) can catalyze the addition of a silicon-hydrogen bond (Si-H) across a double bond (C=C). This reaction is used to synthesize various organosilicon compounds, which have applications in silicone materials and pharmaceuticals .

- Polymerization: CpFe(dp) can act as a catalyst for the polymerization of various monomers, including olefins (alkenes) and acrylates. This allows for the controlled synthesis of different types of polymers with desired properties .

Medicinal Chemistry and Drug Discovery:

Recent research suggests potential applications of CpFe(dp) and related organometallic complexes in medicinal chemistry and drug discovery. These compounds have been investigated for their ability to:

- Bind to biomolecules: Studies have shown that CpFe(dp) can bind to specific biomolecules, such as DNA and proteins, with potential applications in targeted drug delivery and diagnostics .

- Exhibit antitumor activity: Some studies have reported antitumor activity of CpFe(dp) and related complexes against certain cancer cell lines. However, further research is needed to understand the mechanisms of action and potential therapeutic applications .

Cyclopenta-2,4-dien-1-yl(diphenyl)phosphane;iron is an organometallic compound characterized by its unique structure, which includes a cyclopentadienyl ring coordinated to an iron center and a diphenylphosphane ligand. This compound is part of a broader class of organometallic complexes that exhibit significant reactivity and versatility in various chemical applications. The iron atom is typically in a low oxidation state, allowing it to participate in a variety of chemical transformations. The molecular formula for this compound is , and it has a molar mass of approximately 554.38 g/mol .

- Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or iron(III) chloride, resulting in the formation of iron(III) complexes.

- Reduction: It can be reduced with agents like sodium borohydride or lithium aluminum hydride, yielding iron(II) complexes.

- Substitution: The diphenylphosphane group can participate in substitution reactions with halogens or other electrophiles, leading to various substituted derivatives.

These reactions highlight the compound's potential as a catalyst and its utility in organic synthesis.

While Cyclopenta-2,4-dien-1-yl(diphenyl)phosphane;iron does not have a known natural biological function, it has been investigated for potential therapeutic applications. Research suggests that it may exhibit anticancer properties due to its ability to interact with DNA and proteins, making it a candidate for further studies in medicinal chemistry. Additionally, its unique structure may allow for applications in biological imaging and tracking cellular processes.

The synthesis of Cyclopenta-2,4-dien-1-yl(diphenyl)phosphane;iron typically involves the following steps:

- Preparation of Cyclopentadienyl Anion: Cyclopentadienyl sodium is commonly used as a starting material.

- Reaction with Diphenylphosphane: The cyclopentadienyl anion is reacted with diphenylphosphane chloride in solvents like tetrahydrofuran (THF).

- Iron Source Addition: An iron(II) salt, such as iron(II) chloride, is added to facilitate the formation of the final product.

- Inert Atmosphere Conditions: The reaction is usually conducted under inert atmosphere conditions to prevent oxidation.

In industrial settings, these methods are scaled up with enhanced purification techniques like column chromatography to ensure high purity of the final product.

Cyclopenta-2,4-dien-1-yl(diphenyl)phosphane;iron has diverse applications across various fields:

- Catalysis: It serves as a catalyst in organic synthesis reactions, including cross-coupling reactions and polymerization processes.

- Material Science: The compound is utilized in the production of advanced materials such as conductive polymers and nanomaterials.

- Medicinal Chemistry: Its potential therapeutic applications are being explored, particularly in drug discovery and development due to its interactions with biological molecules.

Interaction studies have demonstrated that Cyclopenta-2,4-dien-1-yl(diphenyl)phosphane;iron can coordinate with various substrates, enhancing its utility in catalysis and biological applications. The presence of both iron and phosphorus centers allows for unique interactions that can be exploited in synthetic pathways. Its ability to form stable complexes with transition metals enhances its reactivity and selectivity in various

Cyclopenta-2,4-dien-1-yl(diphenyl)phosphane;iron can be compared with several similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Ferrocene | A well-known organometallic compound with a sandwich structure but lacks the diphenylphosphane group. | |

| Cyclopenta-1,4-dien-1-yl(diphenyl)phosphane;dichloropalladium;iron | Contains palladium alongside iron, leading to different catalytic properties. | |

| Cyclopentadienyl iron dicarbonyl dimer | Features a similar cyclopentadienyl structure but different ligands affecting its reactivity. |

Uniqueness

Cyclopenta-2,4-dien-1-yl(diphenyl)phosphane;iron stands out due to its specific combination of ligands and the presence of an iron center. This unique structure imparts distinct catalytic properties compared to other similar compounds, making it highly effective in various